molecular formula C10H18Cl3N3 B2797297 6-(Piperidin-1-yl)pyridin-2-amine trihydrochloride CAS No. 2251053-42-4

6-(Piperidin-1-yl)pyridin-2-amine trihydrochloride

Cat. No. B2797297
M. Wt: 286.63
InChI Key: RCGLVZGTHFCFMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(Piperidin-1-yl)pyridin-2-amine trihydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is also known by its chemical name, P2A-2HCl, and is commonly used as a research tool in the field of neuroscience.

Scientific Research Applications

Optical and Electrochemical Properties

Research on trisheterocyclic systems, including derivatives with electron-donating amino groups like piperidine, explores their structure-dependent and environment-responsive optical properties. A study by Palion-Gazda et al. (2019) examines the thermal, redox, UV–Vis absorption, and emission properties of compounds incorporating piperidine substituents. This investigation highlights the impact of such groups on the electronic properties of nitrogen-based π-deficient heterocycles, revealing insights into their potential use in materials science, particularly in the development of efficient emitters and fluorescence applications Palion-Gazda et al., 2019.

Antibacterial Activity

The synthesis and antibacterial properties of piperidine-containing compounds have been explored, revealing their potential in combating bacterial infections. A study by Merugu, Ramesh, and Sreenivasulu (2010) focused on the microwave-assisted synthesis of piperidine derivatives and their subsequent evaluation against bacterial strains. This research underscores the significance of piperidine as a core structure in developing new antibacterial agents, highlighting its relevance in medicinal chemistry Merugu et al., 2010.

Synthesis of Amino Acid Derivatives

Piperidine has been utilized in the synthesis of novel amino acid derivatives, indicating its versatility in organic synthesis. Research by Shilin, Voitenko, and Nechai (2019) demonstrates the development of new derivatives of ε-aminocaproic and γ-aminobutyric acid modified with a pyridin-2-yl substituent. These compounds, explored for their potential biological activities, illustrate the broad applicability of piperidine in synthesizing biologically active substances, including those with therapeutic potential Shilin et al., 2019.

Transdermal Permeation Enhancers

The structural modification of hexanoic acid derivatives with piperidine and other tertiary amino groups has been studied for their activity as transdermal permeation enhancers. Research by Farsa, Doležal, and Hrabálek (2010) investigates a series of esters and amides designed to improve the transdermal delivery of therapeutic agents. This work highlights the potential of piperidine derivatives in enhancing the efficacy of topical formulations, marking a significant contribution to pharmaceutical technology Farsa et al., 2010.

properties

IUPAC Name

6-piperidin-1-ylpyridin-2-amine;trihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3.3ClH/c11-9-5-4-6-10(12-9)13-7-2-1-3-8-13;;;/h4-6H,1-3,7-8H2,(H2,11,12);3*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPHAOVWSYWOMOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC=CC(=N2)N.Cl.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18Cl3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Piperidin-1-yl)pyridin-2-amine trihydrochloride

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